molecular formula C22H27ClN2O4S B11230598 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B11230598
M. Wt: 451.0 g/mol
InChI Key: LOSMRJRWSNKNGJ-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the chlorobenzyl and propan-2-yloxyphenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: Another positional isomer.

    1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O4S/c1-16(2)29-21-7-3-6-20(13-21)24-22(26)18-5-4-12-25(14-18)30(27,28)15-17-8-10-19(23)11-9-17/h3,6-11,13,16,18H,4-5,12,14-15H2,1-2H3,(H,24,26)

InChI Key

LOSMRJRWSNKNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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